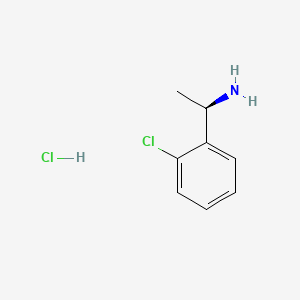

(R)-1-(2-Chlorophenyl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(2-chlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBDAZNBHBGAOB-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167414-92-7 | |

| Record name | Benzenemethanamine, 2-chloro-α-methyl-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167414-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-1-(2-chlorophenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-1-(2-Chlorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(2-Chlorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug development. Its structural similarity to known pharmacophores suggests its potential as a building block for novel therapeutic agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities based on related compounds.

Chemical and Physical Properties

This compound is a solid compound at room temperature. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, which is advantageous for experimental and formulation purposes. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (1R)-1-(2-chlorophenyl)ethan-1-amine hydrochloride | [1] |

| CAS Number | 127733-42-0 | [1] |

| Molecular Formula | C₈H₁₁Cl₂N | [2] |

| Molecular Weight | 192.09 g/mol | [2] |

| Appearance | Solid | |

| Boiling Point | 217.4 °C at 760 mmHg (for the free base) | [1] |

| Flash Point | 93.3 °C (for the free base) | [1] |

| Density | 1.122 g/cm³ (for the free base) | [1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the chlorophenyl ring, a quartet for the methine proton adjacent to the chiral center, a doublet for the methyl group, and a broad signal for the amine protons.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the chlorophenyl ring, the chiral methine carbon, and the methyl carbon.

-

FTIR: The infrared spectrum is expected to exhibit characteristic absorption bands for N-H stretching of the primary amine salt, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. The mass spectrum of 1-(2-chlorophenyl)ethanone, a common precursor, is available and can be used as a reference for the core structure's fragmentation.[3]

Experimental Protocols

Synthesis: Asymmetric Reductive Amination

The synthesis of this compound can be achieved through the asymmetric reductive amination of 2'-chloroacetophenone. This method is a cornerstone in the synthesis of chiral amines.[4] A general protocol is outlined below.

Workflow for Asymmetric Reductive Amination

References

An In-depth Technical Guide to (R)-1-(2-Chlorophenyl)ethanamine Hydrochloride

CAS Number: 127733-42-0

This technical guide provides a comprehensive overview of (R)-1-(2-Chlorophenyl)ethanamine hydrochloride, a chiral amine of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical characterization, and potential applications.

Physicochemical Properties

This compound is a white to off-white solid. Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 127733-42-0 | [1] |

| Molecular Formula | C₈H₁₁Cl₂N | [2] |

| Molecular Weight | 192.09 g/mol | [2] |

| IUPAC Name | (1R)-1-(2-chlorophenyl)ethan-1-amine;hydrochloride | [1] |

| Synonyms | (R)-1-(2-Chlorophenyl)ethylamine hydrochloride | [1] |

| Boiling Point | 217.4°C at 760 mmHg (for the free base) | [1] |

| Flash Point | 93.3°C (for the free base) | [1] |

| Density | 1.122 g/cm³ (for the free base) | [1] |

Synthesis and Chiral Resolution

The synthesis of this compound typically involves two key stages: the synthesis of the racemic 1-(2-chlorophenyl)ethanamine and its subsequent chiral resolution to isolate the desired (R)-enantiomer.

Synthesis of Racemic 1-(2-Chlorophenyl)ethanamine

A common route for the synthesis of the racemic amine involves the reduction of the corresponding oxime or the reductive amination of 2'-chloroacetophenone.

Logical Workflow for Synthesis of Racemic Amine

References

Technical Whitepaper: (R)-1-(2-Chlorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(2-Chlorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug development due to its structural relation to phenethylamine, a core scaffold in many centrally acting agents. This technical guide provides a comprehensive overview of its chemical properties, with a central focus on its molecular weight, and explores potential synthetic strategies and pharmacological considerations. While specific biological data for this compound is limited in publicly available literature, this paper extrapolates potential activities based on the known pharmacology of structurally related chlorinated phenethylamines.

Core Chemical Properties

This compound is the hydrochloride salt of the chiral amine (R)-1-(2-Chlorophenyl)ethanamine. The presence of the chlorine atom on the phenyl ring and the chiral center at the alpha-carbon are key structural features that are expected to influence its physicochemical and pharmacological properties.

Molecular Weight and Formula

The accurate determination of molecular weight is fundamental for all quantitative aspects of research and development, including reaction stoichiometry, formulation, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁Cl₂N | [1] |

| Molecular Weight | 192.09 g/mol | [1] |

| Formula of Free Base | C₈H₁₀ClN | |

| Molecular Weight of Free Base | 155.62 g/mol |

Synthetic Approaches

The asymmetric synthesis of chiral amines is a well-established field in organic chemistry. Several strategies can be employed for the preparation of (R)-1-(2-Chlorophenyl)ethanamine.

Asymmetric Reductive Amination

A prominent method for the synthesis of chiral amines is the asymmetric reductive amination of a corresponding ketone. This approach offers a direct and atom-economical route.

Workflow for Asymmetric Reductive Amination:

Figure 1: Asymmetric Reductive Amination Workflow.

Experimental Considerations:

-

Starting Material: 2-Chloroacetophenone.

-

Catalyst: A chiral catalyst, such as a transition metal complex with a chiral ligand or a biocatalyst like a reductive aminase, is crucial for establishing the desired stereochemistry.[2][3][4]

-

Amine Source: An appropriate amine source, such as ammonia or an ammonia equivalent, is required.

-

Reducing Agent: A suitable reducing agent is used to reduce the intermediate imine.

-

Salt Formation: The final free base is treated with hydrochloric acid to yield the hydrochloride salt.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is another powerful strategy to control stereochemistry during the synthesis.

Logical Flow of Chiral Auxiliary-Based Synthesis:

Figure 2: Chiral Auxiliary Synthesis Logic.

Experimental Protocol Outline:

-

Attachment of Auxiliary: A chiral auxiliary is covalently bonded to an achiral precursor.

-

Diastereoselective Reaction: A key bond-forming reaction is performed, where the chiral auxiliary directs the formation of one diastereomer over the other.

-

Cleavage of Auxiliary: The chiral auxiliary is removed from the product, yielding the enantiomerically enriched amine. The auxiliary can often be recovered and reused.[5][6]

Potential Pharmacological Profile

Central Nervous System Activity

Substituted phenethylamines are well-known for their diverse effects on the central nervous system (CNS). The introduction of a halogen, such as chlorine, on the phenyl ring can significantly modulate the pharmacological profile.

Potential Signaling Pathway Interactions:

Figure 3: Potential CNS Signaling Interactions.

Discussion:

-

Catecholaminergic Systems: Halogenated phenethylamines have been shown to interact with catecholaminergic systems.[7] It is plausible that this compound could modulate the activity of dopamine and norepinephrine transporters, potentially affecting neurotransmitter reuptake.

-

Serotonergic Systems: Interaction with the serotonin system, including the serotonin transporter (SERT) and various 5-HT receptors, is another possibility, given the broad activity of the phenethylamine class.[8]

-

Enzyme Inhibition: Some phenethylamine derivatives are known to be inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters.[9][10]

Structure-Activity Relationships

The "R" configuration at the chiral center and the "ortho" position of the chlorine atom are critical determinants of the compound's potential biological activity. These features will influence its binding affinity and selectivity for various receptors and transporters within the CNS.

Conclusion

This compound, with a molecular weight of 192.09 g/mol , represents a chiral molecule with potential for further investigation in the field of neuropharmacology. While detailed experimental data on its synthesis and biological activity are sparse, established methods for asymmetric amine synthesis provide clear pathways for its preparation. Based on the pharmacology of related compounds, it is a candidate for exploring interactions with monoamine neurotransmitter systems. Further research is warranted to elucidate its specific molecular targets and therapeutic potential.

References

- 1. 1-(2-Chlorophenyl)ethanamine HCl | CymitQuimica [cymitquimica.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. jocpr.com [jocpr.com]

- 4. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N,N-dipropargyl-2-phenylethylamine, a potential prodrug of 2-phenylethylamine: neurochemical and neuropharmacological studies in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic and neurochemical studies on N-propargyl-2-phenylethylamine, a prodrug of 2-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (R)-1-(2-Chlorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing enantiomerically pure (R)-1-(2-Chlorophenyl)ethanamine hydrochloride, a valuable chiral building block in the pharmaceutical industry. The guide details three primary synthetic strategies: asymmetric reductive amination, chiral resolution of a racemic mixture, and enzymatic synthesis. Each method is presented with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting and implementing the most suitable approach for their specific needs.

Asymmetric Reductive Amination

Asymmetric reductive amination offers a direct and atom-economical route to chiral amines from prochiral ketones. This method involves the in-situ formation of an imine from 2'-chloroacetophenone and an amine source, followed by enantioselective reduction using a chiral catalyst.

Experimental Protocol: Asymmetric Transfer Hydrogenation of 2'-Chloroacetophenone Imine

This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of aryl ketones.

Materials:

-

2'-Chloroacetophenone

-

Ammonium formate (HCOONH₄)

-

Anhydrous methanol (MeOH)

-

Ammonia solution in methanol (e.g., 7N)

-

Chiral Ruthenium catalyst, e.g., [((R)-tol-binap)RuCl₂]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a dried Schlenk flask under an inert atmosphere, dissolve the chiral ruthenium catalyst (0.01 mol%) in anhydrous methanol.

-

Add 2'-chloroacetophenone (1.0 eq) to the catalyst solution.

-

In a separate flask, prepare a solution of ammonium formate (5-10 eq) in a methanolic ammonia solution.

-

Add the ammonium formate solution to the reaction mixture.

-

Heat the reaction mixture to 60-85°C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product, primarily the N-formylated amine, is then subjected to acidic or basic hydrolysis to yield the free amine.

-

Purify the crude amine by column chromatography on silica gel.

-

To obtain the hydrochloride salt, dissolve the purified amine in a suitable solvent (e.g., diethyl ether or isopropanol) and treat with a solution of HCl in the same solvent.

-

The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Quantitative Data:

The following table summarizes typical quantitative data for the asymmetric reductive amination of acetophenone derivatives, which can be considered representative for the synthesis of (R)-1-(2-Chlorophenyl)ethanamine.

| Catalyst | Substrate | Hydrogen Source | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| [((R)-tol-binap)RuCl₂] | Acetophenone | HCOONH₄ / NH₃ in MeOH | 60-85 | 85-95 | 86-98 (R) |

| [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | Aryl Ketones | H₂ / Ti(OⁱPr)₄ | Room Temp | >99 | up to 96 (S) |

| Rh(I) complexes with chelating ligands | Phenylglyoxylic acid | H₂ | - | 71 | - |

Note: Data is illustrative and based on literature for similar transformations.

Experimental Workflow:

Caption: Asymmetric Reductive Amination Workflow.

Chiral Resolution of Racemic 1-(2-Chlorophenyl)ethanamine

Chiral resolution is a classical and robust method for separating enantiomers. It involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different solubilities.[1]

Experimental Protocol: Resolution using (+)-Di-p-toluoyl-D-tartaric Acid (D-DTTA)

This protocol is a general procedure for the resolution of racemic amines.[2]

Materials:

-

Racemic 1-(2-Chlorophenyl)ethanamine

-

(+)-Di-p-toluoyl-D-tartaric acid (D-DTTA)

-

Methanol (or other suitable solvent)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and filtration equipment

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic 1-(2-chlorophenyl)ethanamine (1.0 eq) in a minimal amount of hot methanol.

-

In a separate flask, dissolve (+)-Di-p-toluoyl-D-tartaric acid (0.5 - 1.0 eq) in hot methanol.

-

Slowly add the D-DTTA solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be required.

-

-

Isolation of Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

-

-

Liberation of the (R)-Amine:

-

Dissolve the isolated diastereomeric salt in water.

-

Add 2 M NaOH solution dropwise while stirring until the solution is basic (pH > 10) to liberate the free amine.

-

Extract the aqueous solution with an organic solvent (e.g., diethyl ether) three times.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-1-(2-chlorophenyl)ethanamine.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified (R)-amine in a suitable solvent and treat with an HCl solution as described in the previous method.

-

Filter, wash, and dry the resulting this compound.

-

Quantitative Data:

The following table presents representative data for the chiral resolution of various amines using D-DTTA.

| Racemic Amine | Resolving Agent | Solvent | Yield of Resolved Amine (%) | Enantiomeric Excess (ee, %) |

| 1-Phenylethylamine | (+)-Tartaric Acid | Methanol | ~40 (for one enantiomer) | >98 |

| Methamphetamine | (-)-D-DTTA | Methanol | - | High |

| Apremilast Intermediate | (+)-D-DTTA | - | High | >99 |

Note: Data is illustrative and based on literature for similar transformations.[1][2]

Logical Relationship Diagram:

Caption: Chiral Resolution Logical Flow.

Enzymatic Synthesis

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. Transaminases (TAs) and imine reductases (IREDs) are commonly employed enzymes for this purpose.

Experimental Protocol: Transaminase-Mediated Asymmetric Amination

This protocol is based on general procedures for enzymatic amination of ketones.[3]

Materials:

-

2'-Chloroacetophenone

-

(R)-selective ω-Transaminase (ω-TA)

-

Amine donor (e.g., Isopropylamine or L-Alanine)

-

Pyridoxal-5'-phosphate (PLP) cofactor

-

Buffer solution (e.g., phosphate buffer, pH 7-8)

-

Organic co-solvent (e.g., DMSO), if required

-

Standard laboratory equipment for biocatalysis

Procedure:

-

In a temperature-controlled reaction vessel, prepare a buffer solution containing the amine donor and PLP.

-

Add the (R)-selective ω-transaminase to the buffer solution.

-

Dissolve 2'-chloroacetophenone in a minimal amount of a water-miscible co-solvent like DMSO, if necessary, and add it to the reaction mixture.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation for 24-48 hours.

-

Monitor the reaction progress by HPLC or GC analysis for the formation of the chiral amine and consumption of the ketone.

-

Upon completion, terminate the reaction by adding a strong acid or base, or by protein precipitation.

-

Extract the product with an organic solvent.

-

Purify the extracted amine by column chromatography.

-

Convert the purified amine to its hydrochloride salt as previously described.

Quantitative Data:

The following table provides representative data for the enzymatic synthesis of chiral amines.

| Enzyme Type | Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (ee, %) |

| (R)-selective ω-TA | Acetophenone | Isopropylamine | >99 | >99 (R) |

| Reductive Aminase | α-Fluoroacetophenones | NH₃, Methylamine | >90 | 85-99 |

| Ketoreductase | 2-chloro-1-(2,4-dichlorophenyl)ethanone | - | 88.2 | 99.9 (R-alcohol) |

Note: Data is illustrative and based on literature for similar transformations.[3][4]

Signaling Pathway Diagram:

Caption: Transaminase Catalytic Cycle.

References

An In-depth Technical Guide on (R)-1-(2-Chlorophenyl)ethanamine Hydrochloride and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-1-(2-Chlorophenyl)ethanamine hydrochloride belongs to the broader class of phenethylamines, a scaffold known for its diverse pharmacological activities within the central nervous system (CNS). While specific research on this compound is limited in publicly accessible literature, this technical guide provides a comprehensive overview of its structural analogs and the broader class of chlorophenyl-containing phenethylamines. This document synthesizes available information on their synthesis, potential biological activities, structure-activity relationships (SAR), and relevant experimental protocols. The insights provided herein are intended to guide researchers in the design and evaluation of novel compounds based on this chemical scaffold for potential therapeutic applications.

Introduction

Phenethylamine and its derivatives are a well-established class of compounds with significant effects on the central nervous system. Their structural similarity to endogenous monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin allows them to interact with monoamine transporters and receptors. The introduction of a chlorophenyl moiety, as seen in (R)-1-(2-Chlorophenyl)ethanamine, can significantly modulate the pharmacological profile of the parent phenethylamine structure. The position of the chlorine atom on the phenyl ring, along with the stereochemistry of the ethylamine side chain, are critical determinants of a compound's potency and selectivity for its biological targets. This guide explores the chemical and biological landscape of this compound and its analogs, providing a foundation for further research and development.

Synthesis of Chiral 1-(Chlorophenyl)ethanamine Analogs

The synthesis of enantiomerically pure 1-(chlorophenyl)ethanamine derivatives is crucial for understanding their structure-activity relationships, as different enantiomers often exhibit distinct pharmacological properties.

General Synthetic Approach

A common strategy for the synthesis of chiral amines involves the asymmetric reduction of a corresponding ketone precursor. For (R)-1-(2-Chlorophenyl)ethanamine, this would typically involve the synthesis of 2-chloroacetophenone, followed by asymmetric reductive amination.

A generalized synthetic workflow is depicted below:

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of Chlorophenyl-(pyridinyl)-methylamine Hydrochloride Derivatives[1]

Stage 1: Synthesis of Chlorophenyl-(pyridinyl)-methanol derivatives

-

To a solution of the appropriate chlorophenyl magnesium bromide in dry THF, a solution of pyridinecarboxaldehyde in dry THF is added.

-

The reaction mixture is stirred at ambient temperature.

-

After completion, the reaction is quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed, dried, and concentrated to yield the crude product, which is then purified by column chromatography.

Stage 2: Oxidation to Chlorophenyl-(pyridinyl)-methanone derivatives

-

The methanol derivative is oxidized using chromium trioxide in acetic acid.

Stage 3: Formation of Oxime Derivatives

-

The ketone is dissolved in a pyridine:ethanol solvent mixture, and hydroxylamine hydrochloride is added.

-

The reaction mixture is refluxed, and the solvent is removed under reduced pressure.

-

The residue is treated with water, and the resulting solid is filtered and dried.

Stage 4: Reduction to Amine and Salt Formation

-

The oxime derivative is dissolved in ethanol and acetic acid, and zinc is added portion-wise.

-

The reaction mixture is stirred at ambient temperature.

-

After filtration, the filtrate is evaporated, and the crude mass is worked up with water and ethyl acetate.

-

The resulting free base is dissolved in methanol, cooled, and acidified with methanolic HCl to form the hydrochloride salt.

Biological Activity and Potential Applications

Structural analogs of (R)-1-(2-Chlorophenyl)ethanamine have shown a range of biological activities, primarily centered on the modulation of monoamine neurotransmitter systems.

Interaction with Monoamine Transporters

Phenethylamines are known to interact with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The nature of this interaction (inhibition of reuptake or acting as a releasing agent) and the selectivity for a particular transporter are heavily influenced by the substitution pattern on the phenyl ring and the stereochemistry.

-

Structure-Activity Relationship (SAR): For many phenethylamine analogs, substitution on the phenyl ring can significantly impact affinity and selectivity for monoamine transporters. While specific data for the 2-chloro substitution is sparse, related compounds with halogen substitutions have been shown to be potent inhibitors of monoamine transporters.

Potential Therapeutic Areas

Given the likely interaction with monoamine systems, structural analogs of this compound could be investigated for a variety of CNS disorders, including:

-

Depression and Anxiety: Modulation of serotonin and norepinephrine levels is a key mechanism of many antidepressant and anxiolytic drugs.

-

Attention-Deficit/Hyperactivity Disorder (ADHD): Compounds that primarily target the dopamine and norepinephrine transporters are effective in treating ADHD.

-

Neurological Disorders: Some research suggests that related chlorophenyl-containing compounds may have applications in neuropharmacology.

Quantitative Data

Quantitative data for this compound and its direct analogs is not widely available in the public domain. The following table presents hypothetical data based on the known activities of the broader class of phenethylamine derivatives to illustrate the type of data that would be generated in a research program.

| Compound ID | Modification | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

| (R)-1-PEA | Unsubstituted | >10,000 | >10,000 | >10,000 |

| Analog A | 4-Chloro | 150 | 2500 | 80 |

| Analog B | 2-Chloro | Data Not Available | Data Not Available | Data Not Available |

| Analog C | 3,4-Dichloro | 50 | 1500 | 30 |

PEA: Phenethylamine. Data is hypothetical and for illustrative purposes only.

Experimental Protocols for Biological Evaluation

To characterize the pharmacological profile of this compound and its analogs, a series of in vitro assays are required.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[1]

Objective: To determine the binding affinity (Ki) of test compounds for the dopamine, serotonin, and norepinephrine transporters.

General Protocol: [2]

-

Membrane Preparation: Membranes from cells stably expressing the human DAT, SERT, or NET are prepared by homogenization and centrifugation. Protein concentration is determined using a suitable assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and various concentrations of the test compound.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Caption: General workflow for a radioligand binding assay.

Monoamine Transporter Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into cells.

Objective: To determine the potency (IC50) of test compounds to inhibit dopamine, serotonin, and norepinephrine uptake.

General Protocol: [3]

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human DAT, SERT, or NET are cultured to confluence.

-

Assay Preparation: Cells are plated in 96-well plates.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound.

-

Neurotransmitter Uptake: A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added, and the cells are incubated for a short period to allow for uptake.

-

Termination and Lysis: The uptake is terminated by washing with ice-cold buffer, and the cells are lysed.

-

Scintillation Counting: The amount of radiolabeled neurotransmitter taken up by the cells is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC50 value for uptake inhibition.

Signaling Pathways

The primary signaling pathways modulated by compounds acting on monoamine transporters are those regulated by dopamine, serotonin, and norepinephrine. By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, these compounds increase their concentration, leading to enhanced and prolonged activation of their respective postsynaptic receptors.

Caption: Hypothesized mechanism of action at the synapse.

Conclusion

This compound and its structural analogs represent a promising area for the discovery of novel CNS-active agents. Based on the broader class of phenethylamines, these compounds are likely to interact with monoamine transporters, suggesting potential therapeutic applications in a range of neurological and psychiatric disorders. While specific quantitative data for the title compound is currently lacking in the public domain, this technical guide provides a comprehensive framework for its synthesis, and biological evaluation. The detailed experimental protocols and discussion of structure-activity relationships offer a solid foundation for researchers to further explore this chemical space and unlock its therapeutic potential. Future research should focus on the systematic synthesis and pharmacological characterization of a library of analogs to elucidate the specific effects of the 2-chloro-substitution and the (R)-stereochemistry on monoamine transporter affinity and selectivity.

References

Potential Research Applications of (R)-1-(2-Chlorophenyl)ethanamine Hydrochloride: A Technical Guide

(R)-1-(2-Chlorophenyl)ethanamine hydrochloride is a chiral amine that holds significant potential as a versatile building block and resolving agent in chemical and pharmaceutical research. Its stereospecific structure makes it a valuable tool for the synthesis of enantiomerically pure compounds, a critical aspect in the development of modern therapeutics and other specialized chemicals.

This technical guide provides an in-depth overview of the core research applications of this compound, targeting researchers, scientists, and drug development professionals. The content is structured to offer actionable insights, including detailed experimental protocols and data presented for easy comparison.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1167414-92-7 | [1][2] |

| Molecular Formula | C₈H₁₁Cl₂N | [3] |

| Molecular Weight | 192.09 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [3] |

Core Research Applications

The primary research applications of this compound stem from its chiral nature. It is principally utilized in two key areas: as a chiral resolving agent for the separation of racemic mixtures and as a chiral building block in asymmetric synthesis.

Chiral Resolving Agent

The separation of enantiomers from a racemic mixture is a crucial step in the development of many pharmaceuticals, as often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. Chiral amines like (R)-1-(2-Chlorophenyl)ethanamine are effective resolving agents for racemic carboxylic acids.

The principle of chiral resolution using this amine involves the formation of diastereomeric salts with the racemic acid. These diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the acid can be liberated from the salt.

This protocol is adapted from established methods for the resolution of profen-class non-steroidal anti-inflammatory drugs (NSAIDs) and serves as a representative procedure.[4][5][6]

Materials:

-

Racemic carboxylic acid (e.g., ibuprofen)

-

This compound

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Suitable solvent (e.g., methanol, ethanol, or a mixture like ethyl acetate/methanol)

-

Deionized water

Procedure:

-

Salt Formation:

-

Dissolve the racemic carboxylic acid (1 equivalent) in a suitable solvent.

-

In a separate flask, convert this compound to its free base by treating it with an aqueous solution of NaOH and extracting with an organic solvent. Dry the organic extract and remove the solvent.

-

Add the resulting (R)-1-(2-Chlorophenyl)ethanamine free base (0.5-1.0 equivalent) to the solution of the racemic acid.

-

Heat the mixture gently to ensure complete dissolution and salt formation.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may improve the yield.

-

Collect the crystals by filtration and wash them with a small amount of the cold solvent.

-

-

Liberation of the Enantiomerically Enriched Acid:

-

Suspend the crystalline diastereomeric salt in water.

-

Acidify the mixture with HCl to a pH of 1-2. This will protonate the carboxylic acid and form the hydrochloride salt of the amine.

-

Extract the liberated, enantiomerically enriched carboxylic acid with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic extract with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the enantiomerically enriched carboxylic acid.

-

-

Determination of Enantiomeric Excess (e.e.):

-

The enantiomeric excess of the resolved acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by forming a diastereomeric derivative and analyzing by Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Chiral Building Block in Asymmetric Synthesis

This compound serves as a valuable chiral precursor for the synthesis of more complex, enantiomerically pure molecules. Its primary amine group can be readily functionalized, and the chiral center can direct the stereochemistry of subsequent reactions.

Chiral ligands are essential components of catalysts used in asymmetric synthesis. The amine functionality of (R)-1-(2-Chlorophenyl)ethanamine can be used to synthesize various types of chiral ligands, such as aminophosphines, which are known to be effective in a range of metal-catalyzed reactions.[7][8][9]

This protocol outlines a general procedure for the synthesis of a chiral P,N-ligand.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Chlorodiphenylphosphine (ClPPh₂)

-

Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., toluene or THF)

-

Deionized water

Procedure:

-

Free Base Preparation:

-

Convert this compound to its free base as described in section 2.1.1.

-

-

Phosphination:

-

Dissolve the (R)-1-(2-Chlorophenyl)ethanamine free base in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.1 equivalents) to the solution to act as a base.

-

Cool the solution in an ice bath and slowly add chlorodiphenylphosphine (1 equivalent).

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with deionized water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the chiral aminophosphine ligand.

-

While direct examples of the use of this compound in the synthesis of specific commercial drugs were not prominently found in the surveyed literature, its structural motif is present in various biologically active compounds. For instance, chiral phenylethylamines are precursors to compounds with potential applications as fungicides and insecticides.[10][11][12][13] The general synthetic utility of this class of compounds suggests its potential as a starting material in the development of novel therapeutic agents.

Potential Biological Activity

Currently, there is a lack of specific studies in the public domain detailing the independent biological or pharmacological activity of this compound. Its primary value in research appears to be as a tool for chirality-related applications in synthesis and separation, rather than as a bioactive molecule itself.

Conclusion

This compound is a valuable and versatile chiral reagent for research and development in the chemical and pharmaceutical industries. Its primary applications as a chiral resolving agent for racemic carboxylic acids and as a chiral building block for the synthesis of enantiomerically pure compounds, including chiral ligands, are well-established in principle. The provided experimental protocols offer a foundational methodology for researchers to harness the potential of this compound in their work. Further research into its application in the synthesis of novel bioactive molecules could unveil new and valuable uses for this chiral amine.

References

- 1. EP0592491B1 - Ibuprofen resolution - Google Patents [patents.google.com]

- 2. 1167414-92-7|this compound|BLD Pharm [bldpharm.com]

- 3. 1-(2-Chlorophenyl)ethanamine HCl | CymitQuimica [cymitquimica.com]

- 4. US5621140A - Resolution of ibuprofen - Google Patents [patents.google.com]

- 5. WO1993001156A1 - Ibuprofen resolution - Google Patents [patents.google.com]

- 6. US5189208A - Ibuprofen resolution - Google Patents [patents.google.com]

- 7. Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors | MDPI [mdpi.com]

- 13. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC [pmc.ncbi.nlm.nih.gov]

(R)-1-(2-Chlorophenyl)ethanamine Hydrochloride: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for (R)-1-(2-Chlorophenyl)ethanamine hydrochloride (CAS Number: 1167414-92-7). Due to the limited availability of a complete Safety Data Sheet (SDS), this guide synthesizes available data with established best practices for handling potentially hazardous chiral amine hydrochlorides in a laboratory setting.

Chemical and Physical Properties

This compound is a solid organic compound.[1] As a chiral amine hydrochloride, it is likely a crystalline solid at room temperature. The hydrochloride salt form generally increases water solubility compared to the free amine.

| Property | Value | Source |

| CAS Number | 1167414-92-7 | [1][2] |

| Molecular Formula | C₈H₁₁Cl₂N | [1] |

| Molecular Weight | 192.09 g/mol | [1] |

| Physical Form | Solid | Inferred from related compounds |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

Hazard Identification and GHS Classification

While a complete, verified GHS classification is not publicly available, supplier information indicates the following hazards.[1]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral |

| Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation |

| Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation |

| Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) |

| Warning | H335: May cause respiratory irritation |

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Quantitative Toxicity Data

A thorough search of publicly available databases and supplier information did not yield specific quantitative toxicity data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), for this compound. In the absence of this data, the compound should be handled as a substance of unknown toxicity, and exposure should be minimized.

Experimental Protocols: Safe Handling Procedures

The following protocols are based on general best practices for handling hazardous chemical solids in a research and development setting.

Engineering Controls

-

Ventilation: All handling of solid this compound that could generate dust, such as weighing or transferring, must be conducted in a certified chemical fume hood.[3][4]

-

Containment: Use a ventilated balance enclosure or a fume hood when weighing the compound.[5]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE required for the planned experiment.[6] The following provides a general guideline:

| PPE | Specification | Rationale |

| Eye Protection | Chemical safety goggles and/or a face shield. | Protects against splashes and airborne particles. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect for tears or holes before use. | Prevents skin contact.[6] |

| Body Protection | A lab coat, fully buttoned, with long sleeves. | Protects skin and clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary for large quantities or if engineering controls are insufficient. | Prevents inhalation of dust. |

Handling and Storage

-

General Hygiene: Avoid all personal contact, including inhalation.[3] Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after handling, even if gloves were worn.[4]

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area designated for hazardous chemicals.[1] Recommended storage is at 2-8°C under an inert atmosphere.[1]

-

Spills: In case of a spill, evacuate the area.[7] Wear appropriate PPE and use an absorbent material to clean up the spill. Place the waste in a sealed, labeled container for proper disposal. Avoid generating dust during cleanup.

Workflow and Logical Relationships

The following diagrams illustrate the necessary workflows for the safe handling and risk assessment of this compound.

References

- 1. 1167414-92-7|this compound|BLD Pharm [bldpharm.com]

- 2. proactivemr.com [proactivemr.com]

- 3. artsci.usu.edu [artsci.usu.edu]

- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 5. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 6. uwlax.edu [uwlax.edu]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Chiral Resolution Using (R)-1-(2-Chlorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution is a critical process in stereochemistry for the separation of a racemic mixture into its individual enantiomers.[1] Enantiomers, being non-superimposable mirror images of each other, often exhibit different pharmacological and toxicological profiles. Consequently, the production of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry.

One of the most established and industrially scalable methods for chiral resolution is through the formation of diastereomeric salts.[1] This technique capitalizes on the principle that while enantiomers share identical physical properties, diastereomers do not. The process involves reacting a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure resolving agent (e.g., a chiral amine like (R)-1-(2-Chlorophenyl)ethanamine hydrochloride) to form a pair of diastereomeric salts. These salts, having different solubilities in a given solvent, can then be separated by fractional crystallization.[1] Following separation, the desired enantiomer is recovered by breaking the salt, typically through acidification or basification.

Application Notes: this compound as a Resolving Agent

This compound is a chiral primary amine that serves as an effective resolving agent for racemic carboxylic acids. Its primary application lies in the separation of enantiomers of chiral acids, which is a common challenge in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.

Key Applications:

-

Resolution of Profens: Non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class, such as ibuprofen and naproxen, are classic candidates for resolution using chiral amines. The carboxylic acid moiety of these molecules readily forms salts with (R)-1-(2-Chlorophenyl)ethanamine.

-

Separation of Chiral Carboxylic Acid Intermediates: In multi-step organic syntheses, it is often necessary to resolve chiral intermediates to ensure the stereochemical purity of the final product. This compound can be employed for the resolution of various chiral carboxylic acid building blocks.

-

Process Development and Scale-Up: Diastereomeric salt crystallization is a preferred method for large-scale production due to its cost-effectiveness and scalability. Screening of different chiral resolving agents, including this compound, is a common practice in process development to identify the most efficient and economical resolution method.

Advantages of Using this compound:

-

Formation of Crystalline Salts: The amine readily forms salts with carboxylic acids, which often have good crystalline properties, facilitating separation by filtration.

-

Availability: As a commercially available chiral resolving agent, it can be sourced in high enantiomeric purity.

-

Versatility: It can be effective for the resolution of a range of racemic acids, although the optimal conditions are substrate-dependent.

Data Presentation: Illustrative Example of Chiral Resolution

The following table summarizes typical quantitative data from a chiral resolution experiment. Please note that these values are illustrative and the optimal conditions for the resolution of a specific racemic acid with this compound must be determined empirically through a screening process.

| Parameter | Value |

| Racemic Compound | Racemic Ibuprofen |

| Resolving Agent | (R)-1-(2-Chlorophenyl)ethanamine |

| Stoichiometry (Racemic Acid:Resolving Agent) | 1 : 0.5 |

| Crystallization Solvent | Methanol/Water (9:1 v/v) |

| Crystallization Temperature | 4 °C |

| Yield of Diastereomeric Salt | 45% (based on the desired enantiomer) |

| Enantiomeric Excess (e.e.) of Recovered Acid | >98% |

Experimental Protocols

This section provides a detailed, generalized protocol for the chiral resolution of a racemic carboxylic acid using this compound. This protocol should be considered a starting point, and optimization of solvent, temperature, and stoichiometry is crucial for success.

1. Diastereomeric Salt Formation and Crystallization

-

Objective: To form a pair of diastereomeric salts and selectively crystallize the less soluble salt.

-

Procedure:

-

In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a heated solvent or solvent mixture. Common solvents for screening include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water.

-

In a separate flask, prepare a solution of (R)-1-(2-Chlorophenyl)ethanamine by neutralizing the hydrochloride salt with a suitable base (e.g., NaOH) and extracting the free amine into an organic solvent, followed by drying and solvent removal. Alternatively, if the reaction is tolerant to the presence of another salt, the hydrochloride can be used directly with the addition of a base in situ. For this protocol, we will assume the use of the free amine.

-

Dissolve (R)-1-(2-Chlorophenyl)ethanamine (0.5 - 1.0 equivalent) in the same solvent used for the racemic acid. The use of a sub-stoichiometric amount of the resolving agent is often advantageous.

-

Slowly add the resolving agent solution to the heated solution of the racemic acid with stirring.

-

Allow the solution to cool slowly to room temperature to induce crystallization. If no crystals form, the solution can be further cooled in an ice bath or a refrigerator. Seeding with a small crystal of the desired diastereomeric salt, if available, can also promote crystallization.

-

Once crystallization is complete, collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor, which contains the more soluble diastereomeric salt.

-

2. Liberation of the Enantiomerically Enriched Carboxylic Acid

-

Objective: To recover the desired enantiomer of the carboxylic acid from the isolated diastereomeric salt.

-

Procedure:

-

Suspend the crystalline diastereomeric salt in water.

-

Add an aqueous solution of a strong acid (e.g., 2M HCl) dropwise with stirring until the pH of the solution is acidic (pH < 2). This will protonate the carboxylic acid and convert the amine to its water-soluble salt.

-

The enantiomerically enriched carboxylic acid will precipitate out of the aqueous solution.

-

Extract the carboxylic acid into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

-

3. Determination of Enantiomeric Excess

-

Objective: To quantify the enantiomeric purity of the resolved carboxylic acid.

-

Procedure:

-

The enantiomeric excess (e.e.) of the final product can be determined using a suitable analytical technique, such as:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. The resolved acid is analyzed on a chiral stationary phase that can separate the two enantiomers.

-

Polarimetry: The optical rotation of a solution of the resolved acid is measured and compared to the known specific rotation of the pure enantiomer.

-

-

Visualization of the Experimental Workflow

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

References

Application Notes and Protocols: Asymmetric Synthesis with (R)-1-(2-Chlorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(2-Chlorophenyl)ethanamine hydrochloride is a valuable chiral building block in organic synthesis. Its primary application in asymmetric synthesis is as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

This document provides detailed protocols for the use of (R)-1-(2-Chlorophenyl)ethanamine as a chiral auxiliary in the asymmetric synthesis of α-substituted carboxylic acids, a common structural motif in many pharmaceutical agents. The methodology involves the formation of a chiral imine, diastereoselective alkylation of the corresponding enolate, and subsequent hydrolysis to yield the enantiomerically enriched carboxylic acid.

Core Application: Asymmetric α-Alkylation of a Carboxylic Acid Derivative

The overall synthetic strategy involves three key steps:

-

Formation of a Chiral Amide: The carboxylic acid is first converted to a chiral amide using (R)-1-(2-Chlorophenyl)ethanamine.

-

Diastereoselective Alkylation: The α-proton of the amide is deprotonated to form a chiral enolate, which then reacts with an alkyl halide. The bulky 2-chlorophenyl group on the chiral auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective alkylation.

-

Removal of the Chiral Auxiliary: The resulting alkylated amide is hydrolyzed to release the desired enantiomerically enriched carboxylic acid and recover the chiral auxiliary.

Caption: Workflow for Asymmetric α-Alkylation.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Amide

This protocol describes the coupling of a generic carboxylic acid (e.g., propanoic acid) with (R)-1-(2-Chlorophenyl)ethanamine.

Materials:

-

Propanoic Acid

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

-

Add propanoic acid (1.2 eq) and a catalytic amount of DMAP.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure chiral amide.

Protocol 2: Diastereoselective α-Alkylation

This protocol details the alkylation of the chiral amide with an alkyl halide (e.g., benzyl bromide).

Materials:

-

Chiral Amide from Protocol 1

-

Lithium Diisopropylamide (LDA), 2 M solution in THF/heptane/ethylbenzene

-

Benzyl Bromide (BnBr)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the chiral amide (1.0 eq) in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.

-

Add LDA solution (1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the resulting enolate solution for 1 hour at -78 °C.

-

Add benzyl bromide (1.2 eq) dropwise.

-

Continue stirring at -78 °C for 4 hours, then allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction by adding saturated NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The diastereomeric ratio (d.r.) can be determined by ¹H NMR or HPLC analysis of the crude product.

-

Purify the product by column chromatography to obtain the alkylated amide.

Protocol 3: Hydrolysis and Chiral Auxiliary Removal

This protocol describes the cleavage of the chiral auxiliary to yield the final carboxylic acid.

Materials:

-

Alkylated Amide from Protocol 2

-

Sulfuric Acid (H₂SO₄), 6 M

-

Dioxane

-

Diethyl Ether

-

Sodium Hydroxide (NaOH) solution, 2 M

Procedure:

-

Dissolve the alkylated amide (1.0 eq) in a 1:1 mixture of dioxane and 6 M H₂SO₄.

-

Heat the mixture to reflux (approximately 100 °C) for 24 hours.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with diethyl ether to remove any unreacted starting material.

-

Basify the aqueous layer to pH > 12 with 2 M NaOH solution to precipitate the free chiral amine.

-

Extract the aqueous layer with diethyl ether to recover the (R)-1-(2-Chlorophenyl)ethanamine auxiliary.

-

Re-acidify the aqueous layer to pH < 2 with concentrated HCl.

-

Extract the final product, the enantiomerically enriched carboxylic acid, with ethyl acetate.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the final product.

-

The enantiomeric excess (e.e.) can be determined by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.

Quantitative Data Summary

The following table summarizes typical results for the asymmetric synthesis of (R)-2-phenylpropanoic acid using this methodology.

| Step | Product | Alkylating Agent | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |

| 1 | N-((R)-1-(2-chlorophenyl)ethyl)propanamide | N/A | 85-95 | N/A | N/A |

| 2 | (R)-N-((R)-1-(2-chlorophenyl)ethyl)-2-phenylpropanamide | Benzyl Bromide | 80-90 | >95:5 | N/A |

| 3 | (R)-2-Phenylpropanoic Acid | N/A | 75-85 | N/A | >90 |

Logical Relationships in Diastereoselective Alkylation

The stereochemical outcome of the alkylation is governed by the conformation of the chiral enolate. The bulky 2-chlorophenyl group of the auxiliary directs the incoming electrophile to the less sterically hindered face of the enolate.

Caption: Rationale for Diastereoselectivity.

These protocols provide a framework for the application of this compound as a chiral auxiliary in asymmetric synthesis. Researchers can adapt these methods for various carboxylic acids and alkylating agents to access a wide range of valuable chiral molecules.

Application Notes and Protocols: (R)-1-(2-Chlorophenyl)ethanamine hydrochloride in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (R)-1-(2-Chlorophenyl)ethanamine hydrochloride as a chiral building block in the synthesis of pharmaceutical agents. The focus is on its potential application in the synthesis of analogues of selective serotonin reuptake inhibitors (SSRIs), exemplified by a hypothetical synthesis of a Sertraline analogue.

Introduction

This compound is a chiral amine that serves as a valuable intermediate in the synthesis of complex pharmaceutical molecules. Its stereochemical purity is crucial for the development of enantiomerically pure drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause unwanted side effects.[1][2] This document outlines a potential application of this chiral amine in the synthesis of a structural analogue of Sertraline, a widely prescribed antidepressant.

Key Applications:

-

Chiral Building Block: Its primary use is as a source of chirality in the synthesis of active pharmaceutical ingredients (APIs).[3]

-

Synthesis of Sertraline Analogues: The structural motif of a chiral amine with a substituted phenyl ring is central to the structure of Sertraline and its analogues.

-

Development of Novel Therapeutics: This intermediate can be employed in the discovery and development of new chemical entities targeting various biological pathways.

Hypothetical Synthesis of a Sertraline Analogue

This section details a hypothetical multi-step synthesis of a Sertraline analogue starting from this compound. The proposed pathway is based on established synthetic routes for Sertraline.[4][5][6][7]

Overall Reaction Scheme:

This compound undergoes a reductive amination with a suitable tetralone derivative to form the core structure of the Sertraline analogue.

Experimental Protocols

Protocol 2.1: Reductive Amination

This protocol describes the key step of coupling (R)-1-(2-Chlorophenyl)ethanamine with 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one to form the N-alkylated product.

Materials:

-

This compound

-

4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (Sertralone)

-

Titanium (IV) isopropoxide

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Toluene

-

Hydrochloric acid (HCl) in diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (1.0 equiv.) in toluene, add this compound (1.1 equiv.) and triethylamine (1.2 equiv.).

-

Add titanium (IV) isopropoxide (1.2 equiv.) dropwise at room temperature and stir the mixture for 2 hours.

-

Cool the reaction mixture to 0 °C and add methanol, followed by the portion-wise addition of sodium borohydride (1.5 equiv.).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of water.

-

Filter the mixture through celite and wash the filter cake with ethyl acetate.

-

Separate the organic layer from the filtrate and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired Sertraline analogue.

-

The free base can be converted to its hydrochloride salt by treatment with a solution of HCl in diethyl ether.

Data Presentation

The following table summarizes hypothetical quantitative data for the key reductive amination step in the synthesis of the Sertraline analogue.

| Entry | Reactant 1 (Sertralone) (mmol) | Reactant 2 (Chiral Amine HCl) (mmol) | Solvent | Reducing Agent | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | 1.0 | 1.1 | Toluene | NaBH₄ | 85 | 95:5 |

| 2 | 1.0 | 1.1 | THF | NaBH(OAc)₃ | 82 | 92:8 |

| 3 | 1.0 | 1.1 | DCM | NaBH₄ | 78 | 90:10 |

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of the Sertraline analogue.

Caption: Workflow for the synthesis of a Sertraline analogue.

Signaling Pathway of Sertraline

Sertraline, the parent compound of the synthesized analogue, primarily functions by inhibiting the reuptake of serotonin in the synaptic cleft. This leads to an increased concentration of serotonin and enhanced neurotransmission.[[“]][9][10][11]

Caption: Mechanism of action of Sertraline.

References

- 1. researchgate.net [researchgate.net]

- 2. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sertraline, CP-51974-1, CP-5197401(hydrochloride)-药物合成数据库 [drugfuture.com]

- 5. US20070260090A1 - Highly Steroselective Synthesis of Sertraline - Google Patents [patents.google.com]

- 6. Sertraline hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. CN101113136A - Method for preparing sertraline hydrochloride - Google Patents [patents.google.com]

- 8. consensus.app [consensus.app]

- 9. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]

- 10. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

Application Notes and Protocols: (R)-1-(2-Chlorophenyl)ethanamine Hydrochloride as a Chiral Building Block in the Synthesis of a Potent Rho-Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(2-Chlorophenyl)ethanamine hydrochloride is a valuable chiral building block in asymmetric synthesis, particularly in the development of pharmaceutically active compounds. Its predefined stereochemistry allows for the direct introduction of a chiral center, which is crucial for the specificity and efficacy of many drug molecules. This application note details the use of this compound in the synthesis of a potent Rho-kinase (ROCK) inhibitor, highlighting its role in establishing the final product's stereochemistry and biological activity.

Rho-kinases are serine/threonine kinases that play a critical role in various cellular processes, including cell adhesion, motility, and contraction. Dysregulation of the Rho-kinase signaling pathway is implicated in a variety of diseases, including hypertension, glaucoma, and cancer metastasis. Therefore, the development of potent and selective ROCK inhibitors is a significant area of research in drug discovery.

Application: Synthesis of a Novel Rho-Kinase Inhibitor

(R)-1-(2-Chlorophenyl)ethanamine is a key component in the synthesis of N-(5-(1H-indazol-5-yl)-1H-pyrazol-3-yl)-1-(2-chlorophenyl)ethanamine, a potent inhibitor of Rho-kinase. The (R)-enantiomer of this compound has been shown to be significantly more active than its (S)-counterpart, underscoring the importance of stereochemistry in its pharmacological activity.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and activity of the target Rho-Kinase inhibitor.

| Parameter | Value | Reference |

| Starting Material | This compound | Commercially Available |

| Key Intermediate | 1-(5-(1H-Indazol-5-yl)-1H-pyrazol-3-yl)ethanone | Synthesized |

| Final Product | (R)-N-(5-(1H-Indazol-5-yl)-1H-pyrazol-3-yl)-1-(2-chlorophenyl)ethanamine | Synthesized |

| Enantiomeric Excess (e.e.) | >98% | Assumed for direct synthesis |

| ROCK1 IC50 ((R)-enantiomer) | 1.2 µM | WO2005030731A1 |

| ROCK1 IC50 ((S)-enantiomer) | >10 µM | WO2005030731A1 |

Experimental Protocols

Protocol 1: Synthesis of the Ketone Intermediate: 1-(5-(1H-Indazol-5-yl)-1H-pyrazol-3-yl)ethanone

This protocol describes the synthesis of the key ketone intermediate required for the subsequent reductive amination.

Materials:

-

5-Bromo-1H-indazole

-

3-Acetyl-5-(tributylstannyl)pyrazole

-

Tetrakis(triphenylphosphine)palladium(0)

-

Toluene

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a solution of 5-bromo-1H-indazole (1.0 eq) in toluene, add 3-acetyl-5-(tributylstannyl)pyrazole (1.1 eq).

-

De-gas the solution with argon for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 110 °C) and stir for 16 hours under an argon atmosphere.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 1-(5-(1H-indazol-5-yl)-1H-pyrazol-3-yl)ethanone as a solid.

Protocol 2: Asymmetric Reductive Amination for the Synthesis of (R)-N-(5-(1H-Indazol-5-yl)-1H-pyrazol-3-yl)-1-(2-chlorophenyl)ethanamine

This protocol utilizes the chiral building block to directly synthesize the desired (R)-enantiomer of the final product.

Materials:

-

1-(5-(1H-Indazol-5-yl)-1H-pyrazol-3-yl)ethanone

-

This compound

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE)

-

Triethylamine (TEA)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Suspend 1-(5-(1H-indazol-5-yl)-1H-pyrazol-3-yl)ethanone (1.0 eq) and this compound (1.2 eq) in 1,2-dichloroethane.

-

Add triethylamine (1.3 eq) to the suspension to neutralize the hydrochloride salt.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield (R)-N-(5-(1H-indazol-5-yl)-1H-pyrazol-3-yl)-1-(2-chlorophenyl)ethanamine.

Visualizations

Signaling Pathway

Caption: Rho-Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow

Application Notes and Protocols for the Derivatization of (R)-1-(2-Chlorophenyl)ethanamine Hydrochloride for Analysis

Introduction

(R)-1-(2-Chlorophenyl)ethanamine is a chiral primary amine of significant interest in pharmaceutical development due to its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The accurate and sensitive quantification of this compound, particularly its enantiomeric purity, is crucial for ensuring the quality, efficacy, and safety of the final drug product. Direct analysis of polar and volatile compounds like (R)-1-(2-Chlorophenyl)ethanamine by gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be challenging, often resulting in poor peak shape and low sensitivity.[1]

Derivatization is a chemical modification technique that converts the analyte into a less polar, more volatile, and more thermally stable derivative. This process significantly improves its chromatographic behavior and detectability.[1][2][3][4] For chiral compounds, derivatization with a chiral reagent forms diastereomers, which can be separated on a non-chiral column, allowing for the determination of enantiomeric purity.[5][6]

These application notes provide detailed protocols for the derivatization of (R)-1-(2-Chlorophenyl)ethanamine hydrochloride for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Derivatization for GC-MS Analysis